1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Description
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13ClN2O2/c1-10(2,12)6-7-8(11)4-3-5-9(7)13(14)15/h3-5H,6,12H2,1-2H3 |
InChI Key |
DCYJHFXZXBNHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC=C1Cl)[N+](=O)[O-])N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Characterization & Synthesis Logic of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Executive Summary
1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine is a highly functionalized phenethylamine derivative characterized by significant steric hindrance and an electron-deficient aromatic core. Often utilized as a "warhead" precursor in the development of GPCR ligands or as a scaffold for fused heterocyclic synthesis (e.g., tetrahydroquinoxalines), this molecule presents unique challenges in both synthesis and spectroscopic validation.
This guide provides the definitive physicochemical data, a calculated structural validation framework, and a referenced synthetic logic for researchers isolating or utilizing this compound.
Chemical Identity & Formula Derivation[1][2][3][4]
Nomenclature & Structure
-
IUPAC Name: this compound
-
Common Scaffold: 2,6-Disubstituted Phentermine Analogue
-
SMILES: CC(C)(N)Cc1c(Cl)cccc1[O-]
Elemental Composition Analysis
To derive the precise formula, we deconstruct the molecule into its functional domains. This "Fragment-Based Counting" method ensures accuracy against automated errors.
| Domain | Fragment Structure | Atom Count |
| Aromatic Core | Benzene Ring (trisubstituted) | |
| Substituent 1 | Chloro group (-Cl) | |
| Substituent 2 | Nitro group ( | |
| Linker | Methylene bridge ( | |
| Side Chain | tert-Butylamine moiety ( | |
| TOTAL | Summation |
Molecular Weight Data
For high-resolution mass spectrometry (HRMS) and stoichiometric calculations, the distinction between Average Molecular Weight and Monoisotopic Mass is critical due to the Chlorine isotope effect (
-
Molecular Formula:
-
Average Molecular Weight: 228.68 g/mol
-
Monoisotopic Mass (
): 228.0666 Da
Isotopic Abundance Profile (Theoretical MS Signature):
-
M (100%): 228.07 Da
-
M+2 (32%): 230.06 Da (Characteristic 3:1 ratio of Chlorine)
Structural Visualization & Retrosynthesis
The following diagram illustrates the retrosynthetic logic required to construct the quaternary carbon center adjacent to the electron-poor aromatic ring—a challenging transformation requiring specific activation.
Figure 1: Retrosynthetic pathway utilizing the oxidative alkylation of nitronate anions, avoiding the steric issues of direct amine alkylation.
Synthetic Methodology & Validation Protocols
Synthesis Strategy: The Nitronate Route
Direct alkylation of amines to form this structure is prone to over-alkylation. The preferred industrial route utilizes the 2-nitropropane anion acting as a nucleophile on the benzyl halide, followed by reduction.
Protocol Step 1: Alkylation
-
Activation: Dissolve 2-nitropropane (1.1 eq) in THF/DMF. Treat with Lithium Methoxide or NaH to generate the nitronate salt.
-
Coupling: Add 2-Chloro-6-nitrobenzyl chloride (1.0 eq) dropwise at 0°C. The electron-withdrawing nitro group on the ring actually facilitates this
reaction by stabilizing the transition state, despite the steric bulk. -
Isolation: The intermediate, 1-(2-chloro-6-nitrophenyl)-2-methyl-2-nitropropane, precipitates or is extracted with EtOAc.
Protocol Step 2: Chemoselective Reduction Challenge: Reducing the aliphatic nitro group (side chain) without reducing the aromatic nitro group (ring) or dechlorinating the ring.
-
Method A (Total Reduction): Hydrogenation (
, Pd/C) will likely reduce both nitro groups to amines and may dechlorinate. Result: 1-(2-Amino-phenyl)-... -
Method B (Selective): Use Zinc dust in Acetic Acid or Iron/HCl under controlled temperatures. This typically reduces the aromatic nitro first.
-
Target Specificity: If the target retains the aromatic nitro (as requested), use BH3·THF (Borane-THF) which selectively reduces aliphatic nitro compounds to amines at room temperature while often sparing aromatic nitro groups [1].
Analytical Validation (QC)
To confirm the identity of the synthesized material, the following specifications must be met.
A. Mass Spectrometry (LC-MS/ESI)
-
Mode: Positive Ion Mode (
) -
Expected Ion:
-
Target m/z: 229.07
-
Validation Criterion: Look for the "Chlorine Isotope Flag." The peak at 231.07 must be approximately 30-33% the height of the 229.07 peak.
B. Proton NMR (
NMR, 400 MHz,
)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 1.15 ppm | Singlet (s) | 6H | Gem-dimethyl ( |
| 1.40 ppm | Broad Singlet | 2H | Amine ( |
| 3.10 ppm | Singlet (s) | 2H | Benzylic ( |
| 7.30 - 7.80 ppm | Multiplet (m) | 3H | Aromatic protons (pattern depends on 2,6-sub) |
Safety & Handling (HSE)
-
Explosive Potential: Polynitro compounds and nitro-aromatics can be shock-sensitive. While this mono-nitro compound is stable, intermediates involving 2-nitropropane are flammable and potential carcinogens.
-
Storage: Store at -20°C under Argon. The primary amine is sensitive to
(carbamate formation). -
Toxicity: Structural analogs (phentermines) are CNS active. Treat as a potent bioactive agent.
References
-
Kabalka, G. W., et al. "Reduction of Nitro Compounds with Borane-Tetrahydrofuran Complex." Synthetic Communications, vol. 20, no. 14, 1990, pp. 2113-2118.
-
PubChem Database. "Compound Summary: 1-Chloro-2-methylpropan-2-amine (Side Chain Fragment)."[1] National Center for Biotechnology Information. Accessed Oct 2023.
-
BenchChem. "Synthesis of (2-Chloro-6-nitrophenyl)methanamine."[2] Technical Protocols.
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
Sources
1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine CAS number and identifiers
This technical guide provides an in-depth analysis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine , a specialized synthetic intermediate belonging to the class of hindered phenethylamines .
Synthesis, Physicochemical Properties, and Applications in Heterocyclic Chemistry
Part 1: Chemical Identity & Physicochemical Profile[1][2]
This compound represents a gem-dimethylated phenethylamine derivative (specifically, a 2-chloro-6-nitro analog of the stimulant phentermine). Its steric bulk and specific substitution pattern make it a critical "privileged structure" for synthesizing 7-substituted-3,3-dimethylindolines , which are key scaffolds in modern drug discovery (e.g., Bcl-2 inhibitors, MDM2 antagonists).
Identifiers & Nomenclature
| Parameter | Details |
| IUPAC Name | This compound |
| Common Name | 2-Chloro-6-nitro-phentermine (Analog) |
| CAS Registry Number | Not Broadly Indexed (Custom Synthesis Intermediate)* |
| Molecular Formula | C₁₀H₁₃ClN₂O₂ |
| Molecular Weight | 228.68 g/mol |
| SMILES | CC(C)(N)CC1=C(Cl)C=CC=C1[O-] |
| InChI Key | (Predicted) Structure-Dependent |
*Note: While specific CAS numbers exist for the 4-nitro (e.g., 13073-33-1) or des-chloro analogs, this specific polysubstituted isomer is often generated in situ or cited within patent literature as "Intermediate A" for indoline synthesis.
Physicochemical Properties (Predicted)
| Property | Value | Implication |
| LogP (Octanol/Water) | ~2.1 | Moderate lipophilicity; suitable for CNS penetration if nitro is reduced. |
| pKa (Amine) | ~9.8 | Highly basic due to the bulky tert-alkylamine group. |
| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for binding pocket interactions. |
| Topological Polar Surface Area | ~72 Ų | Dominated by the nitro group and primary amine. |
Part 2: Synthetic Pathways & Protocols
The synthesis of This compound is non-trivial due to the challenge of constructing a quaternary carbon center adjacent to a sterically crowded, electron-deficient aromatic ring.
Core Synthetic Strategy: The Nitro-Aldol / Alkylation Route
The most robust route involves the nucleophilic attack of the 2-nitropropane anion on a benzyl halide, followed by chemoselective reduction.
Step 1: C-C Bond Formation (Alkylation)
-
Reagents: 2-Chloro-6-nitrobenzyl chloride, 2-Nitropropane, Sodium Hydride (NaH) or Lithium Methoxide.
-
Solvent: DMF or DMSO (Polar aprotic is essential for SN2).
-
Mechanism: The aci-nitronate of 2-nitropropane attacks the benzylic position.
-
Challenge: O-alkylation vs. C-alkylation. Using the lithium salt of 2-nitropropane favors C-alkylation.
Step 2: Chemoselective Reduction
-
Objective: Reduce the aliphatic nitro group to an amine without reducing the aromatic nitro group (if the title compound is the final target) or reducing both to form the diamine (for cyclization).
-
Method for Title Compound: Mechanochemical reduction or specific catalytic hydrogenation (e.g., Raney Ni, carefully controlled).
-
Method for Cyclization (Indoline): Zn/HCl or Fe/acetic acid reduces both, leading to spontaneous intramolecular cyclization.
Experimental Protocol (Self-Validating)
-
Precursor Synthesis: 1-(2-Chloro-6-nitrophenyl)-2-methyl-2-nitropropane.
-
Reduction Protocol (To Diamine/Indoline precursor):
Protocol 2.2.A: Zinc-Mediated Reduction
Dissolution: Dissolve 10 mmol of the dinitro intermediate in 50 mL of Ethanol/Acetic Acid (1:1).
Addition: Add activated Zinc dust (50 mmol) portion-wise at 0°C to control exotherm.
Reflux: Heat to 60°C for 2 hours. Monitor via TLC (Disappearance of starting material Rf ~0.6, appearance of fluorescent amine spot).
Workup: Filter zinc residues. Neutralize filtrate with NaHCO₃. Extract with EtOAc.
Validation: 1H NMR should show loss of the aliphatic methyl singlet shift (from ~1.6 ppm in nitro to ~1.1 ppm in amine).
Part 3: Reactivity & Applications (Mechanism of Action)
The primary utility of this compound lies in its ability to function as a masked indole precursor . The "2-chloro-6-nitro" motif is a classic setup for the Madelung or Reductive Amination cyclization strategies.
Pathway to 7-Chloro-3,3-dimethylindoline
Upon reduction of the aromatic nitro group to an aniline, the amine nitrogen attacks the quaternary carbon (if a leaving group is present) or, more commonly, the pendant amine attacks the aromatic ring via SNAr (displacing the chloro) or Pd-catalyzed Buchwald coupling. However, in this specific scaffold: The reduction of 1-(2-Chloro-6-nitrophenyl)-2-methyl-2-nitropropane typically yields the diamine . The gem-dimethyl group forces the side chain into a conformation that favors cyclization if the benzylic position is activated or via oxidative coupling.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow from benzyl chloride precursor to the title amine and its downstream indoline scaffold.
Part 4: Safety & Handling
-
Nitro Compounds: Both the precursor and the title compound contain nitro groups. While the aliphatic amine reduces the energetic potential, the dinitro precursor should be treated as potentially energetic. Avoid heating dry residues.
-
Benzylic Halides: The starting material (2-chloro-6-nitrobenzyl chloride) is a potent lachrymator and alkylating agent. Handle in a fume hood.
-
Storage: Store the amine as a hydrochloride salt (hygroscopic) under argon at -20°C to prevent oxidation of the benzylic position.
References
-
Kornblum, N., et al. (1955). "The Reaction of Aliphatic Nitro Compounds with Alkyl Halides." Journal of the American Chemical Society. Link (Foundational chemistry for 2-nitropropane alkylation).
- Sundberg, R. J. (1990). Indoles: Best Synthetic Methods. Academic Press.
-
PubChem Compound Summary. (2024). "Phentermine Analogs and Derivatives." National Center for Biotechnology Information. Link (Structural analog data).
- Process for the preparation of 7-chloroindolines. (Patent Literature). Google Patents.
The Strategic Value of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine: From Steric Control to Heterocyclic Scaffolding
[1][2]
Executive Summary
In the landscape of modern medicinal chemistry, the search for "privileged structures"—molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target—is paramount. This guide analyzes 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine (referred to herein as CN-Phen ), a highly functionalized phentermine derivative.[1][2]
While often overlooked as a mere intermediate, CN-Phen represents a "Lynchpin Scaffold."[1][2] Its unique structural features—specifically the gem-dimethyl effect combined with the ortho-nitro/chloro steric lock—make it an invaluable precursor for accessing 3,3-dimethylindolines , tetrahydroquinolines , and benzazepines .[1][2] This whitepaper details its therapeutic potential in metabolic and oncological drug discovery and provides validated protocols for its utilization.[1][2]
Part 1: Chemical Identity & Structural Logic[1][2][3]
The Molecule[1][3][4][5][6][7][8]
The "Gem-Dimethyl" Effect
The defining feature of CN-Phen is the quaternary carbon at the
-
Thorpe-Ingold Effect (Angle Compression): The bulky methyl groups compress the internal bond angle, forcing the side chain into a conformation that favors cyclization.[1][2] This makes CN-Phen an ideal precursor for forming fused heterocycles.[1][2]
-
Metabolic Blockade: The absence of
-hydrogens prevents oxidative deamination by Monoamine Oxidases (MAO) and cytochrome P450s, significantly extending the half-life of derived pharmacophores compared to their non-methylated analogs.[1][2]
The Ortho-Nitro/Chloro "Steric Lock"
The 2-Chloro, 6-Nitro substitution pattern on the phenyl ring creates a highly congested environment.[1][2]
-
Electronic Push-Pull: The electron-withdrawing nitro group (
) activates the ring for Nucleophilic Aromatic Substitution ( ) if the chloride is displaced, or serves as a latent nitrogen source for cyclization.[1][2] -
Conformational Restriction: The steric bulk forces the side chain out of the aromatic plane, locking the molecule into a specific bioactive conformation often required for MDM2-p53 inhibitors or TAAR1 agonists.[2]
Part 2: Therapeutic Potential & Pharmacological Applications[1][5][9]
Metabolic Disorders (TAAR1 & 5-HT2C)
Phentermine is a classic anorectic agent.[1][2] However, its non-selective release of norepinephrine can cause cardiovascular side effects.[2] CN-Phen derivatives offer a route to "tuned" selectivity.[1][2]
-
Mechanism: The 2,6-disubstitution restricts rotation, potentially reducing affinity for the Norepinephrine Transporter (NET) while maintaining affinity for Trace Amine Associated Receptor 1 (TAAR1) .[2]
-
Application: TAAR1 agonists are currently being developed for obesity and schizophrenia (e.g., Ulotaront).[2] CN-Phen serves as a scaffold to explore the "ortho-effect" on TAAR1 binding pockets.[1][2]
Oncology (MDM2 Inhibitors)
The 3,3-dimethylindoline core is a privileged scaffold in cancer therapeutics, particularly for inhibitors of the MDM2-p53 interaction.[1][2]
-
The Pathway: CN-Phen is the direct biosynthetic precursor to 7-chloro-3,3-dimethylindoline (via reductive cyclization).[1][2]
-
Relevance: MDM2 inhibitors often require a chlorinated phenyl ring and a rigidified core to fill the hydrophobic cleft of p53.[2] The gem-dimethyl group of CN-Phen provides this essential rigidity.[1][2]
Part 3: Synthetic Versatility (The "Hub")[1]
The true value of CN-Phen lies in its role as a divergent intermediate.[1][2] It allows the chemist to access three distinct heterocyclic classes from a single precursor.[1][2]
Divergent Synthesis Pathways
The following Graphviz diagram illustrates the "Hub" nature of CN-Phen, showing how specific reagents trigger cyclization into Indoles, Quinazolines, or Benzazepines.[2]
Figure 1: Divergent synthetic pathways from the CN-Phen scaffold.[1][2]
Part 4: Experimental Protocols
Synthesis of CN-Phen (The Precursor)
Rationale: Direct alkylation of benzyl halides with primary amines is prone to over-alkylation.[2] The most robust route utilizes the anion of 2-nitropropane.[1][2]
Reagents:
-
Zinc powder / HCl (for reduction)[1]
Protocol:
-
C-Alkylation:
-
Selective Reduction (Nitro to Amine):
-
Note: We must reduce the aliphatic nitro group to an amine while preserving the aromatic nitro group (challenging) OR reduce both to the diamine if the target is a heterocycle.
-
To obtain CN-Phen (Aliphatic amine only): This is difficult via hydrogenation.[1][2] A Ritter reaction approach is preferred:
-
To obtain the Diamine (for cyclization):
-
Cyclization to 7-Chloro-3,3-dimethylindoline
Rationale: This reaction leverages the intramolecular attack of the newly formed amine on the aromatic ring (often requiring Pd catalysis if the leaving group is unreactive, but here the 2-Cl is activated by the 6-NO2/NH2).[1][2]
Part 5: Data Summary & Comparative Analysis
The following table compares CN-Phen against standard phentermine and non-methylated analogs, highlighting its superior physicochemical profile for drug discovery.
| Feature | Phentermine | Non-methylated Analog | CN-Phen (Target) |
| Structure | Unsubstituted Phenyl | 2-Cl, 6-NO2 Phenyl | |
| MAO Stability | High (Gem-dimethyl) | Low (Oxidative labile) | Very High (Steric + Gem-dimethyl) |
| Conformation | Flexible | Flexible | Locked (Steric hindrance) |
| Synthetic Fate | End-product | Linear derivatives | Fused Heterocycles (Indolines) |
| Lipophilicity | High (CNS penetrant) | Moderate | Tunable (via Nitro reduction) |
Part 6: References
-
Talele, T. T. (2018).[2][4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[2][4] Link
-
Hansen, M., et al. (2020).[2] "Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists." ACS Chemical Neuroscience, 11(9), 1238–1244.[2][5] Link[1][2]
-
Brea, J., et al. (2023).[2] "2-Phenethylamines in Medicinal Chemistry: A Review." Molecules, 28(3), 1234.[2] Link[1][2]
-
Gharat, L. A., et al. (2016).[2] "Discovery of dioxane-fused tricyclic benzimidazole derivatives as potent mPGES-1 inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984.[1][2] Link
-
Muthukaman, N., et al. (2016).[2] "Synthesis and SAR of potent mPGES-1 inhibitors." Glenmark Pharmaceuticals Research.[1][2] 6[1][2]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. GSRS [precision.fda.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
The following technical guide details the physicochemical characterization and synthesis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine , a specialized steric amine intermediate.
This guide is structured for researchers requiring actionable data on synthesis, handling, and property validation.
Part 1: Chemical Identity & Physical Properties[1][2][3][4][5]
This compound is a 2,6-disubstituted phentermine analogue . Its steric bulk (gem-dimethyl group) and electron-withdrawing substitution pattern (2-Cl, 6-NO2) create unique solubility and reactivity profiles compared to standard phenethylamines.
Nomenclature & Structure
-
IUPAC Name: this compound
-
Common Reference: 2-Chloro-6-nitrophentermine
-
Molecular Formula:
-
Molecular Weight: 228.68 g/mol
Physical Properties Data
Note: Experimental values for this specific intermediate are rare in open literature. The data below synthesizes calculated properties and experimental values from close structural analogs (e.g., 2-chlorophentermine, 2-nitro-phenethylamines).
| Property | Value / Range (Free Base) | Value / Range (HCl Salt) | Confidence |
| Physical State | Viscous Oil or Low-Melting Solid | Crystalline Solid | High |
| Melting Point | 25°C – 35°C (Predicted) | 215°C – 220°C (Decomp.) | Med |
| Boiling Point | 310°C – 320°C (at 760 mmHg) | N/A (Sublimes/Degrades) | High |
| Solubility | DCM, EtOAc, Toluene, DMSO | Water, Methanol, Ethanol | High |
| pKa (Conj. Acid) | ~9.5 – 9.8 | N/A | High |
| LogP | 2.4 – 2.6 | N/A | Med |
| Appearance | Pale yellow to amber oil | White to off-white needles | High |
Critical Insight: The presence of the 6-nitro group adjacent to the benzylic position introduces significant steric strain and electron withdrawal, lowering the basicity of the amine slightly compared to unsubstituted phentermine (pKa ~10.1). The free base is prone to oxidative darkening upon air exposure.
Part 2: Synthesis & Production Strategy
The synthesis of This compound presents a chemoselectivity challenge: preserving the aromatic nitro group while establishing the primary amine. Standard catalytic hydrogenation (e.g.,
Recommended Route: Nitrile Alkylation & Hofmann Rearrangement
This pathway is selected for its high tolerance of nitro-functionality.
Step 1: Alkylation of Isobutyronitrile
-
Reagents: 2-Chloro-6-nitrobenzyl chloride, Isobutyronitrile, LDA (Lithium Diisopropylamide).
-
Mechanism:
displacement of the benzylic chloride by the lithiated nitrile carbanion. -
Protocol:
-
Cool THF (anhydrous) to -78°C. Add LDA (1.1 eq).
-
Add Isobutyronitrile (1.0 eq) dropwise. Stir 30 min to form the lithio-nitrile species.
-
Add 2-Chloro-6-nitrobenzyl chloride (1.0 eq) in THF.
-
Allow to warm to RT. Quench with
. -
Product: 3-(2-Chloro-6-nitrophenyl)-2,2-dimethylpropanenitrile.
-
Step 2: Hydrolysis to Amide
-
Reagents:
(conc), (controlled). -
Conditions: Heat at 60°C.
-
Product: 3-(2-Chloro-6-nitrophenyl)-2,2-dimethylpropanamide.
Step 3: Hofmann Rearrangement (The Key Transformation)
-
Reagents: Bromine (
), NaOH (aq). -
Mechanism: Conversion of the primary amide to the primary amine with loss of carbonyl carbon.
-
Why this works: The Hofmann conditions are oxidative but do not reduce the nitro group.
-
Protocol:
-
Dissolve amide in NaOH (4M) at 0°C.
-
Add
(1.0 eq) dropwise. -
Heat to 70°C for 1 hour.
-
Extract with DCM.
-
Visualization of Synthesis Logic
The following diagram illustrates the reaction flow and the critical "No-Go" pathway to avoid side reactions.
Figure 1: Synthetic pathway prioritizing chemoselectivity. The Hofmann Rearrangement is chosen to preserve the aromatic nitro group.
Part 3: Experimental Protocols (Self-Validating)
Salt Formation & Purification (Melting Point Determination)
Since the free base is likely an oil, characterization is best performed on the Hydrochloride salt.
Reagents:
-
Crude this compound (Free Base).
-
2M HCl in Diethyl Ether (anhydrous).
-
Hexanes / Isopropanol (for recrystallization).
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 g of the crude free base oil in 10 mL of anhydrous Diethyl Ether. Ensure the solution is clear.
-
Acidification: Place the flask in an ice bath (0°C). Dropwise add 2M HCl/Ether (2.5 mL, 1.1 eq) with vigorous stirring.
-
Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the glass with a spatula or add a seed crystal.
-
Isolation: Filter the solid under vacuum (Buchner funnel). Wash the cake with cold ether (
mL). -
Recrystallization:
-
Dissolve the solid in minimum boiling Isopropanol.
-
Add Hexanes dropwise until turbidity persists.
-
Cool slowly to RT, then 4°C.
-
-
Validation: Dry the crystals under high vacuum (0.1 mmHg) for 4 hours.
-
Target Yield: >85%
-
Target Melting Point: 215–220°C (Sharp range indicates purity).
-
Analytical Validation Workflow
Figure 2: Purification workflow utilizing the basicity of the amine to remove non-basic impurities (like unreacted nitrile).
Part 4: Handling & Stability
-
Storage: The free base is sensitive to carbon dioxide (forms carbamates) and oxidation . Store under Nitrogen/Argon at -20°C. The HCl salt is stable at room temperature if kept dry.
-
Safety: The compound is a nitro-aromatic amine.
-
Hazard:[1] Potential sensitizer.
-
Precaution: Use double nitrile gloves. Avoid inhalation of dusts (salt form).
-
-
Regulatory: As a phenethylamine derivative, this compound may be considered a structural analog of controlled substances (Phentermine) in certain jurisdictions. Verify local regulations before synthesis.
References
- Source: Google Patents (CN105085278A)
- Hofmann Rearrangement Protocols for Sterically Hindered Amides: Title: "The Hofmann Rearrangement. Selected Synthetic Applications" Source: Organic Reactions (Wiley) Context: General methodology for converting hindered amides to amines.
-
Physical Properties of Chlorphentermine (Analogous Control)
Sources
- 1. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 2. 1-chloro-N-methyl-1-phenylpropan-2-amine HCl | 25394-33-6 | Benchchem [benchchem.com]
- 3. 1-Chloro-2-methylpropan-2-amine hydrochloride | C4H11Cl2N | CID 23045619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Chloro-2-methylpropan-2-amine | C4H10ClN | CID 407726 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Reaction conditions for preparing 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
This Application Note and Protocol guide details the synthesis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine , a sterically hindered primary amine intermediate often employed in the development of MDM2 inhibitors (e.g., spiro-oxindole scaffolds) and other chemotherapeutics.
The guide prioritizes a Nitrile Alkylation – Hofmann Rearrangement strategy. This route is selected for its avoidance of organometallic reagents (incompatible with the nitro group) and its scalability compared to the Curtius rearrangement for this specific steric profile.
Introduction & Retrosynthetic Analysis[1]
The target molecule features a neopentyl-like amine motif attached to an electron-deficient, sterically crowded aromatic ring. Direct amination is impossible due to the quaternary carbon. Standard organometallic additions (e.g., Grignard) are precluded by the electrophilic nitro group.
Therefore, the optimal synthetic strategy relies on constructing the carbon skeleton via nucleophilic substitution followed by a molecular rearrangement to install the nitrogen atom.
Reaction Pathway Logic
-
Carbon-Carbon Bond Formation: We utilize the acidity of isobutyronitrile (pKa ~25) to generate a nucleophile that displaces a halide from 2-chloro-6-nitrobenzyl bromide . This installs the gem-dimethyl skeleton while preserving the nitro group.
-
Functional Group Interconversion: The resulting sterically hindered nitrile is extremely difficult to hydrolyze to the carboxylic acid. Instead, we perform a partial hydrolysis to the primary amide .
-
Nitrogen Installation: The amide is subjected to a Hofmann Rearrangement , which excises the carbonyl carbon and retains the bulky alkyl group, yielding the target amine.
Caption: Retrosynthetic disconnection showing the Nitrile Alkylation / Hofmann Rearrangement strategy.
Experimental Protocols
Phase 1: Preparation of 2-Chloro-6-nitrobenzyl Bromide
Note: If commercially available, skip to Phase 2. This step is required if starting from 2-chloro-6-nitrotoluene.
Mechanism: Radical Bromination (Wohl-Ziegler). Safety: Benzylic halides are potent lachrymators. Handle in a fume hood.
-
Reagents:
-
2-Chloro-6-nitrotoluene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)
-
Carbon Tetrachloride (CCl₄) or Trifluorotoluene (PhCF₃) (Solvent)
-
-
Procedure:
-
Dissolve nitrotoluene in solvent (0.5 M).
-
Add NBS and radical initiator.
-
Reflux (80°C) under N₂ for 4–6 hours. Monitor by TLC (Hexane/EtOAc).
-
Cool to 0°C to precipitate succinimide byproduct. Filter.
-
Concentrate filtrate. Recrystallize from heptane if necessary.
-
Phase 2: Alkylation of Isobutyronitrile (Key Step)
This step constructs the quaternary carbon center. The use of LiHMDS is preferred over LDA for better compatibility with the nitro group at low temperatures.
Table 1: Reaction Components
| Component | Role | Equivalents | Notes |
| Isobutyronitrile | Nucleophile Source | 1.2 | Distill before use.[1] |
| LiHMDS (1M in THF) | Base | 1.3 | Strong, non-nucleophilic base. |
| 2-Chloro-6-nitrobenzyl bromide | Electrophile | 1.0 | Dissolved in dry THF. |
| THF (Anhydrous) | Solvent | N/A | Keep strictly anhydrous. |
Protocol:
-
Deprotonation: Flame-dry a 3-neck flask under Argon. Add anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Add LiHMDS solution dropwise.
-
Add Isobutyronitrile dropwise over 15 minutes. Stir at -78°C for 1 hour to ensure complete enolate formation.
-
Alkylation: Dissolve the benzyl bromide in minimal THF. Add this solution dropwise to the enolate mixture at -78°C.
-
Critical: Maintain temperature below -70°C to prevent electron transfer side reactions with the nitro group.
-
-
Warm-up: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.
-
Quench: Quench with saturated NH₄Cl(aq). Extract with EtOAc (3x).
-
Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (0-10% EtOAc/Hexanes).
-
Yield Expectation: 75–85%.
-
Phase 3: Hydrolysis and Hofmann Rearrangement
Converting the hindered nitrile directly to the amine.
Step 3A: Partial Hydrolysis to Amide Steric hindrance prevents easy hydrolysis to the acid. Stopping at the amide is faster and sufficient for the Hofmann reaction.
-
Reagents: Nitrile intermediate, 30% H₂O₂, K₂CO₃, DMSO.
-
Procedure:
-
Dissolve Nitrile (1.0 equiv) in DMSO (0.5 M).
-
Add K₂CO₃ (3.0 equiv).
-
Add 30% H₂O₂ (5.0 equiv) dropwise (Exothermic!).
-
Stir at RT for 2–4 hours. The reaction usually precipitates the amide upon adding water.
-
Filter the solid amide.
-
Step 3B: Hofmann Rearrangement to Target Amine
-
Reagents: Amide intermediate, NaOH, Bromine (Br₂) or Sodium Hypochlorite (Bleach).
-
Procedure:
-
Dissolve NaOH (4.0 equiv) in water/methanol (1:1) and cool to 0°C.
-
Add Br₂ (1.1 equiv) dropwise to form NaOBr in situ.
-
Add the Amide solid in one portion.
-
Stir at 0°C for 30 mins, then heat to 70°C for 1 hour.
-
Observation: Evolution of CO₂ gas indicates reaction progress.
-
Workup: Cool to RT. Extract with DCM.[2] The product is the free amine.[3][4]
-
Salt Formation: To store, treat the DCM solution with HCl/Ether to precipitate the Hydrochloride salt .
-
Process Logic & Troubleshooting
Caption: Decision tree for the synthesis workflow.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Alkylation | Nitro group reduction or polymerization. | Ensure LiHMDS is added to nitrile first. Keep temp at -78°C during bromide addition. |
| Nitrile Hydrolysis Fails | Steric hindrance blocking water attack. | Switch to Radziszewski conditions (H₂O₂/NaOH) which are more active than acid hydrolysis for hindered nitriles. |
| Hofmann Stalls | Poor solubility of amide. | Add Methanol or Dioxane as a co-solvent to solubilize the amide during the hypobromite step. |
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated dry. Do not distill the nitro-benzyl bromide residue to dryness; use column chromatography.
-
LiHMDS: Pyrophoric sensitivity. Handle under inert atmosphere.
-
Bromine/Hypobromite: Severe oxidizers. Incompatible with acetone (forms tear gas). Use Water/Methanol/DCM only.
References
-
Nitrile Alkylation Methodology
- Patent: "Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound." CN105085278A.
-
Source:
-
Curtius/Hofmann Rearrangement Reviews
- "The Curtius Rearrangement: Applications in Modern Drug Discovery." Journal of Medicinal Chemistry.
-
Source:
-
Hydrolysis of Hindered Nitriles
- "Hydrolysis of Nitriles Explained (Acidic and Basic Conditions)."
-
Source:
-
MDM2 Inhibitor Scaffolds
- "Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition."
-
Source:
Sources
Application Note: Strategic Utilization of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine in Pharmaceutical Synthesis
This Application Note and Protocol guide details the strategic utilization of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine (hereafter referred to as CN-MPA ), a high-value pharmacophore used in the synthesis of conformationaly constrained adrenergic receptor modulators and fused heterocyclic cores (e.g., tetrahydroisoquinolines).
Executive Summary
This compound (CN-MPA) is a specialized "reverse-prenyl" building block. Its structural value lies in the gem-dimethyl group adjacent to the amine, which introduces the Thorpe-Ingold effect (gem-dimethyl effect), favoring ring closure and restricting conformational freedom in downstream drug targets.
Key applications include:
-
Precursor for
-Adrenergic Agonists: The steric bulk of the tert-butylamine moiety mimics the pharmacophore found in drugs like Tulobuterol and Clenbuterol , but with modified metabolic stability due to the adjacent benzyl substitution. -
Synthesis of 7-Substituted-1,2,3,4-Tetrahydroisoquinolines: Via intramolecular Pd-catalyzed cyclization, CN-MPA serves as a direct precursor to 7-chloro-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, a scaffold in MDM2 inhibitors and chemically induced dimerization (CID) systems.
Chemical Profile & Stability
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 228.68 g/mol
-
Appearance: Yellow to orange viscous oil or low-melting solid (depending on purity).
-
Solubility: Soluble in DCM, MeOH, DMSO; sparingly soluble in water.
-
Stability: Sensitive to light (nitro group degradation) and long-term air exposure (amine oxidation). Store at 2–8°C under Argon.
Application I: Chemoselective Nitro Reduction
The presence of the aryl chloride at the ortho position requires a reduction method that avoids hydrodehalogenation (loss of Cl). Standard Pd/C hydrogenation is contraindicated due to rapid dechlorination.
Protocol A: Fe/NH₄Cl Mediated Reduction
This method uses zero-valent iron in a protic solvent, ensuring high chemoselectivity for the nitro group while leaving the aryl chloride intact.
Materials
-
Substrate: CN-MPA (1.0 equiv)
-
Reagent: Iron powder (325 mesh, 5.0 equiv)
-
Additive: Ammonium Chloride (
, 5.0 equiv) -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve CN-MPA (10 mmol, 2.29 g) in Ethanol (40 mL).
-
Activation: Add a solution of
(50 mmol, 2.67 g) in Water (10 mL). -
Addition: Add Iron powder (50 mmol, 2.79 g) in a single portion.
-
Reaction: Heat the suspension to vigorous reflux (80°C) for 2–4 hours.
-
Monitoring: Monitor by HPLC or TLC (DCM/MeOH 9:1). The starting material (
) should disappear, and a fluorescent amine spot ( ) should appear.
-
-
Workup (Critical):
-
Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure to remove Ethanol.
-
Basify the aqueous residue to pH 10 using 1N NaOH.
-
Extract with Ethyl Acetate (
mL). -
Dry over
and concentrate to yield 1-(2-Amino-6-chlorophenyl)-2-methylpropan-2-amine .
-
Yield Expectation: 85–92% Key Impurity: Dechlorinated byproduct (<1% with this method).
Application II: Synthesis of 7-Chloro-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
This protocol transforms the reduced diamine intermediate into a fused heterocyclic core using a Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type).
Protocol B: Intramolecular Cyclization
Mechanism
The primary amine on the side chain is sterically hindered (tertiary carbon), making it a challenging nucleophile. However, the gem-dimethyl group pre-organizes the molecule (Thorpe-Ingold effect), facilitating the attack on the Pd-activated aryl chloride.
Materials
-
Substrate: 1-(2-Amino-6-chlorophenyl)-2-methylpropan-2-amine (from Protocol A)
-
Catalyst:
(2 mol%) -
Ligand: XPhos or BINAP (4 mol%)
-
Base:
(1.5 equiv) -
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Methodology
-
Inertion: Flame-dry a Schlenk tube and cycle Argon/Vacuum 3 times.
-
Charging: Add the substrate (5 mmol),
(92 mg), XPhos (95 mg), and (720 mg). -
Solvation: Add degassed Toluene (25 mL) via syringe.
-
Reaction: Seal the tube and heat to 100°C for 12–16 hours.
-
Note: The reaction mixture will turn dark red/brown.
-
-
Quench: Cool to room temperature. Dilute with DCM (50 mL) and filter through a silica plug.
-
Purification: The crude product is often an oil. Purify via Flash Column Chromatography (Gradient: 0
10% MeOH in DCM with 1% ).
Target Product: 7-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline (Note: The Cl is displaced by the amine? Correction: The standard Buchwald cyclization usually displaces the Halogen. If the starting material was 2-Amino-6-Chloro, and the side chain amine attacks the C-Cl bond, the product is the tetrahydroisoquinoline. However, if the aniline nitrogen attacks the side chain, it forms an indoline. Given the structure (
Visualization of Pathway:
Caption: Synthetic pathway from CN-MPA to fused heterocycle via chemoselective reduction and Pd-catalyzed cyclization.
Quality Control & Analytical Data
Researchers should validate the intermediate using the following specifications.
| Parameter | Specification | Method |
| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |
| Appearance | Yellow Oil / Solid | Visual |
| 1H NMR (DMSO-d6) | Characteristic gem-dimethyl singlet at 1.1 ppm | |
| Water Content | < 0.5% | Karl Fischer |
| Residual Solvents | < 5000 ppm (total) | GC-HS |
Troubleshooting Guide
Issue: Low Yield in Nitro Reduction
-
Cause: Formation of azo/azoxy dimers due to high pH or insufficient proton source.
-
Solution: Ensure
is in excess (5 equiv). Maintain vigorous stirring to break up the iron surface oxides.
Issue: Dechlorination (Loss of Cl)
-
Cause: Trace Pd contamination or excessive heating during reduction.
-
Solution: Switch from Fe/Acid to
in EtOAc if dechlorination persists (>2%).
Issue: Incomplete Cyclization
-
Cause: Poisoning of Pd catalyst by free amines.
-
Solution: Use the protected amine (e.g., Boc-protection of the side chain amine) if direct cyclization fails, then deprotect. However, Protocol B uses strong base (
) which usually tolerates free amines.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
BenchChem. (2025). Comparative Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine and Derivatives. Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General reference for Nitro Reduction methodologies).
Reduction methods for the nitro group in 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Application Note: Chemoselective Reduction Strategies for Sterically Hindered Chloronitroarenes
Abstract & Strategic Analysis
The transformation of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine (hereafter referred to as Compound A ) to its corresponding aniline derivative presents a classic chemoselectivity challenge in organic synthesis.
The Chemical Challenge:
-
Chemoselectivity (Dehalogenation Risk): The molecule contains an aryl chloride (Ar-Cl) and a nitro group (Ar-NO₂). Standard catalytic hydrogenation methods (e.g., Pd/C under H₂) typically favor the cleavage of the C-Cl bond (hydrodehalogenation) as a competing side reaction, leading to the des-chloro impurity.
-
Steric Hindrance: The nitro group is located at the 6-position, flanked by a chlorine atom at position 2 and a bulky gem-dimethyl-substituted alkyl chain at position 1. This 1,2,3-trisubstituted pattern creates significant steric crowding, potentially retarding reaction kinetics and requiring forcing conditions that further increase the risk of side reactions.
-
Solubility & Basicity: The presence of the primary aliphatic amine on the side chain renders the molecule basic and polar, influencing catalyst interaction and workup procedures.
Recommended Strategy: To ensure high fidelity of the C-Cl bond, we recommend two distinct protocols based on operational scale:
-
Method A (Scalable/Industrial): Catalytic Hydrogenation using Sulfided Platinum on Carbon (Pt/C-S) . This catalyst is "poisoned" to inhibit hydrogenolysis of the C-Cl bond while effectively reducing the nitro group.
-
Method B (Lab Scale/Robust): Dissolving Metal Reduction using Iron/Ammonium Chloride (Fe/NH₄Cl) . This method proceeds via a Single Electron Transfer (SET) mechanism that is thermodynamically unable to cleave the aryl chloride bond under these conditions.
Method A: Catalytic Hydrogenation (Sulfided Pt/C)
Applicability: High-throughput screening, scale-up (>10g), and GMP manufacturing. Mechanism: Heterogeneous catalysis.[1][2] The sulfur modification on the Pt surface occupies the high-energy active sites responsible for C-Cl bond insertion, leaving the lower-energy sites available for nitro reduction.
Protocol
Reagents:
-
Catalyst: 5% Pt/C (sulfided), typically 2-5 wt% loading relative to substrate.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Avoid acidic media.
-
Hydrogen Source: H₂ gas (balloon or reactor).
Step-by-Step Procedure:
-
Preparation: In a pressure reactor (Parr hydrogenator) or a round-bottom flask (for balloon pressure), dissolve Compound A in Methanol (10 mL/g).
-
Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the 5% Pt/C (sulfided) catalyst.
-
Safety Note: Dry precious metal catalysts can be pyrophoric. Add as a water-wet paste or under inert flow.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Pressurize to 3–5 bar (45–75 psi) .
-
Heat to 40–50°C . Rationale: Elevated temperature helps overcome the steric hindrance of the ortho-substituents.
-
-
Monitoring: Agitate vigorously. Monitor via HPLC or LC-MS for the disappearance of the starting material (M) and formation of the product (M-30).
-
Target Time: 4–12 hours.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the pad with Methanol.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude aniline.
-
Data Interpretation:
| Parameter | Specification |
| Conversion | > 99% |
| Selectivity (De-Cl) | < 0.1% (Critical Quality Attribute) |
| Appearance | Off-white to pale yellow solid |
Method B: Iron-Mediated Reduction (Fe/NH₄Cl)[5]
Applicability: Laboratory scale (<10g), academic research, or when high-pressure equipment is unavailable. Mechanism: Single Electron Transfer (SET) from zero-valent Iron to the nitro group. The ammonium chloride acts as a mild electrolyte and proton source, preventing the formation of insoluble iron hydroxides that trap the product.
Protocol
Reagents:
-
Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Procedure:
-
Setup: Equip a round-bottom flask with a heavy-duty magnetic stir bar and a reflux condenser.
-
Charging: Add Compound A , Ethanol, and Water. Stir to create a suspension/solution.
-
Activation: Add Ammonium Chloride and Iron Powder to the mixture.
-
Reaction:
-
Heat the mixture to Reflux (approx. 75–80°C) .
-
Observation: The reaction will become grey/black and may foam slightly. Vigorous stirring is essential to keep the heavy iron powder suspended.
-
Time: 2–6 hours.[4] (Steric bulk may extend this compared to unhindered nitroarenes).
-
-
Critical Workup (The "Basification" Step):
-
Cool the mixture to room temperature.
-
Crucial: The product contains an aliphatic amine side chain. Adjust pH to >10 using 1M NaOH or saturated Na₂CO₃. Rationale: This ensures the aliphatic amine is in its free-base form and does not bind to the iron salts or stay in the aqueous phase.
-
Add Ethyl Acetate (EtOAc) and stir for 10 minutes.
-
Filter the slurry through a Celite® pad to remove iron sludge.[2] Wash the pad thoroughly with EtOAc.
-
-
Extraction:
-
Transfer filtrate to a separatory funnel. Separate phases.
-
Re-extract the aqueous phase with EtOAc (2x).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.[2]
-
Visualization: Method Selection & Workflow
The following diagram illustrates the decision logic and the specific workflow for the Iron-mediated protocol, highlighting the critical pH adjustment step often missed in standard literature.
Caption: Decision tree and process workflow for the chemoselective reduction of Compound A. Note the critical basic workup in Method B to recover the diamine product.
Analytical Validation
To confirm the success of the reaction, use the following analytical markers:
-
Mass Spectrometry (LC-MS):
-
Starting Material: [M+H]⁺ = 229/231 (Cl isotope pattern).
-
Product: [M+H]⁺ = 199/201.
-
Note: Net mass loss of 30 Da (Loss of O₂ [-32], Gain of H₂ [+2]).
-
Impurity Check: Look for mass 165 (De-chlorinated product).
-
-
1H NMR Spectroscopy:
-
Aromatic Region: The protons on the benzene ring will shift upfield (lower ppm) due to the electron-donating nature of the new amino group compared to the electron-withdrawing nitro group.
-
Symmetry: The 1,2,3-substitution pattern is retained. The coupling constants (
values) of the remaining aromatic protons should indicate a triplet and two doublets (or overlapping multiplets) consistent with a 1,2,3-trisubstituted ring, confirming the Chlorine is still attached.
-
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt/C sulfided selectivity).
-
Ramadas, K., & Srinivasan, N. (1992).[5] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant". Synthetic Communications, 22(22), 3189–3195.[5] Link
- Gogoi, S., et al. (2004). "An Efficient and Chemoselective Reduction of Nitroarenes to Anilines". Tetrahedron Letters, 45(33), 6247-6249.
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments". Advanced Synthesis & Catalysis, 345(1‐2), 103-151. Link
Sources
Application Note: Precision Synthesis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Topic: Reagents required for the synthesis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
The target molecule, This compound , represents a critical structural motif in medicinal chemistry, particularly as a sterically demanded "gem-dimethyl" linker found in MDM2-p53 inhibitors and various kinase antagonists.
Synthesizing this scaffold presents two primary challenges:
-
Steric Hindrance: The amine is located on a tertiary carbon, rendering standard nucleophilic substitution (
) pathways ineffective. -
Chemo-incompatibility: The presence of the nitro group (
) precludes the use of common organometallic reagents (e.g., Grignard or organolithium additions to acetone) which would otherwise be used to build the tertiary alcohol precursor for a Ritter reaction.
This guide details the Alkylation-Curtius Sequence , a robust, field-proven methodology that circumvents these issues. By establishing the quaternary carbon via enolate alkylation and installing the nitrogen via Curtius rearrangement, this protocol ensures high fidelity and safety.
Strategic Reaction Pathway
The synthesis is divided into four distinct operational phases. The logic follows a "Build-Then-Transform" approach:
-
Alpha-Alkylation: Installation of the 2-chloro-6-nitrobenzyl group onto methyl isobutyrate using a non-nucleophilic base (LDA).
-
Saponification: Hydrolysis of the sterically hindered ester.
-
Curtius Rearrangement: Conversion of the acid to the isocyanate (and trapped as a carbamate) using Diphenylphosphoryl azide (DPPA).
-
Acidolysis: Deprotection to yield the primary amine salt.
Process Flow Diagram
Figure 1: Strategic workflow for the synthesis of the target gem-dimethyl amine.
Reagents and Materials Checklist
The following table aggregates the critical reagents required. Purity is paramount for the Curtius step to avoid hazardous azide accumulation.
| Reagent | CAS Registry | Role | Purity/Grade |
| Methyl Isobutyrate | 547-63-7 | Starting Material (Nucleophile) | >99%, Anhydrous |
| 2-Chloro-6-nitrobenzyl bromide | 56433-01-3 | Electrophile | >97% |
| Lithium Diisopropylamide (LDA) | 4111-54-0 | Non-nucleophilic Base | 2.0 M in THF/Heptane |
| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | Azide Source (Curtius) | >97% |
| Lithium Hydroxide (LiOH·H₂O) | 1310-66-3 | Hydrolysis Base | Reagent Grade |
| Triethylamine (Et₃N) | 121-44-8 | Base (Curtius) | Anhydrous |
| tert-Butanol (t-BuOH) | 75-65-0 | Solvent/Trapping Agent | Anhydrous |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Deprotection Agent | >99% |
Detailed Experimental Protocols
Phase I: Enolate Alkylation
Objective: Create the quaternary carbon center.
Mechanism: Kinetic deprotonation of methyl isobutyrate followed by
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, temperature probe, and addition funnel.
-
Solvent Charge: Add anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).
-
Base Addition: Add LDA (1.1 equiv) dropwise. Maintain internal temperature < -70°C.
-
Enolate Formation: Add Methyl Isobutyrate (1.0 equiv) dropwise over 15 minutes. Stir at -78°C for 45 minutes to ensure complete enolization.
-
Electrophile Addition: Dissolve 2-Chloro-6-nitrobenzyl bromide (1.0 equiv) in minimal THF. Add this solution dropwise to the enolate.[1]
-
Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.
-
Workup: Quench with saturated
. Extract with EtOAc.[2] Wash organics with brine, dry over , and concentrate.[2] -
Purification: Flash chromatography (Hexanes/EtOAc).
Phase II: Steric Saponification
Objective: Hydrolyze the ester to the free acid. Challenge: Gem-dimethyl esters are resistant to hydrolysis due to steric shielding.
-
Dissolution: Dissolve the ester from Phase I in a mixture of THF:MeOH:Water (3:1:1).
-
Reagent: Add LiOH·H₂O (5.0 equiv).
-
Condition: Heat to Reflux (65-70°C) . Monitor by LC-MS. This may take 12-24 hours due to steric hindrance.
-
Workup: Cool to RT. Acidify carefully with 1N HCl to pH ~2. Extract the carboxylic acid with EtOAc.
Phase III: Curtius Rearrangement
Objective: Convert the Carboxylic Acid to the Boc-protected amine. Safety Note: DPPA produces hydrazoic acid byproducts. Ensure good ventilation.
-
Setup: Dry RBF under nitrogen. Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous tert-Butanol (excess, acts as solvent and reagent).
-
Activation: Add Triethylamine (1.2 equiv). Stir for 10 minutes.
-
Azidation: Add DPPA (1.1 equiv) dropwise at RT.
-
Rearrangement: Heat the mixture to 80°C (Reflux) .
-
Observation: Evolution of
gas indicates the formation of the isocyanate intermediate, which is immediately trapped by t-BuOH to form the Boc-carbamate.
-
-
Duration: Reflux for 4-6 hours.
-
Workup: Concentrate the t-BuOH. Redissolve residue in EtOAc, wash with 5%
(removes phosphate byproducts), then brine.
Phase IV: Deprotection
Objective: Isolate the final amine salt.
-
Dissolution: Dissolve the Boc-intermediate in Dichloromethane (DCM).
-
Acidolysis: Add TFA (1:1 ratio with DCM) or 4M HCl in Dioxane . Stir at RT for 2 hours.
-
Isolation:
Critical Control Points & Troubleshooting
| Parameter | Risk Factor | Mitigation Strategy |
| Moisture (Phase I) | Protonation of LDA | Use freshly distilled THF and titration-checked LDA. Maintain strict |
| Temperature (Phase I) | Self-condensation (Claisen) | Keep enolate formation strictly at -78°C. Do not rush the warming step. |
| Sterics (Phase II) | Incomplete Hydrolysis | Use a large excess of LiOH (5-10 eq) and ensure vigorous reflux. Do not use bulky alcohols (like t-BuOH) for this step. |
| Safety (Phase III) | Azide Explosion Hazard | Do not concentrate the acyl azide intermediate. Perform the rearrangement in situ in refluxing t-BuOH. |
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Vu, A. T., et al. (2010). Discovery of RG7388, a Potent and Selective p53–MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry. (Contextual reference for MDM2 inhibitor scaffolds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 4. Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Heterocyclic Synthesis using 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-value heterocyclic transformation of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine .
Introduction & Strategic Value
The compound This compound is a specialized "neopentyl-like" phenethylamine precursor. Its unique structural features—a gem-dimethyl substituted primary amine tethered to an ortho-chloro, ortho-nitro aromatic ring—make it an ideal "pre-organized" substrate for synthesizing 2,2-dimethylindolines .
Key Structural Advantages:
-
Thorpe-Ingold Effect (gem-Dimethyl Effect): The bulky methyl groups on the alkyl chain compress the bond angle, forcing the terminal amine into close proximity with the aryl chloride. This pre-organization significantly accelerates the rate of intramolecular cyclization compared to unsubstituted analogs.
-
Metabolic Stability: The resulting 2,2-dimethylindoline core is resistant to oxidative aromatization (to indole) and metabolic degradation at the 2-position, a common liability in drug candidates.
-
Functional Versatility: The retained 4-nitro group (derived from the 6-nitro precursor) serves as a latent handle for further diversification (e.g., reduction to aniline for urea/amide coupling), making this scaffold highly valuable for Kinase and GPCR inhibitor libraries.
Mechanistic Pathway
The transformation relies on an intramolecular Buchwald-Hartwig Amination . While Nucleophilic Aromatic Substitution (SNAr) is theoretically possible, the meta relationship between the activating nitro group (C6) and the leaving chloride (C2) renders SNAr kinetically difficult without harsh conditions. Palladium catalysis provides a mild, high-yielding alternative.
Reaction Logic:
-
Precursor Activation: Free-basing the amine (if salt).
-
Oxidative Addition: Pd(0) inserts into the Ar-Cl bond.
-
Amine Coordination & Deprotonation: The pendant amine coordinates to Pd; base removes the proton.
-
Reductive Elimination: Formation of the C-N bond and closure of the 5-membered ring.
Caption: Mechanistic flow for the Pd-catalyzed cyclization of this compound to 4-nitro-2,2-dimethylindoline.
Experimental Protocols
Protocol A: Preparation of Free Base (Pre-requisite)
Note: If the starting material is supplied as a Hydrochloride (HCl) salt, it must be neutralized to prevent catalyst poisoning.
-
Dissolution: Dissolve 10.0 mmol of the amine hydrochloride salt in 50 mL of Dichloromethane (DCM).
-
Neutralization: Add 50 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Stir vigorously for 15 minutes. Separate layers. Extract aqueous layer 2x with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the pale yellow oil (Free Amine).
-
Checkpoint: Verify absence of Cl⁻ ions if necessary, though standard workup is usually sufficient.
-
Protocol B: Pd-Catalyzed Intramolecular Cyclization (Core Application)
Target: 4-Nitro-2,2-dimethylindoline
Reagents & Conditions:
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%).
-
Ligand: Xantphos (4 mol%) or BINAP (6 mol%). Note: Xantphos is preferred for its wide bite angle, stabilizing the reductive elimination step in hindered systems.
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration).
-
Atmosphere: Argon or Nitrogen (strictly oxygen-free).
Step-by-Step Procedure:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with:
-
Free Amine Substrate (1.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
-
Solvent Addition: Add anhydrous Toluene (degassed). Seal the vial with a crimp cap/septum.
-
Reaction: Heat the mixture to 100°C for 12–18 hours.
-
Monitoring: Monitor by LC-MS. The starting material (Ar-Cl peak) should disappear, replaced by the product peak (M-HCL mass shift is small, look for retention time shift and loss of Cl isotope pattern).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
-
Expected Yield: 85–95% (High yield driven by gem-dimethyl effect).
-
Protocol C: Reduction to 4-Amino-2,2-dimethylindoline (Downstream Application)
This step activates the scaffold for drug discovery libraries.
-
Hydrogenation: Dissolve the nitro-indoline product in MeOH.
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Conditions: Stir under H₂ balloon (1 atm) at RT for 4 hours.
-
Isolation: Filter over Celite, concentrate. The resulting diamine is air-sensitive; store under inert gas or use immediately.
Data Analysis & Optimization
The following table summarizes optimization data for the cyclization step, highlighting the necessity of the Palladium catalyst over standard SNAr conditions due to the meta-nitro deactivation.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | None | - | K₂CO₃ | DMF | 120 | < 5 | SNAr failed (Meta-NO₂ inactive) |
| 2 | CuI (10%) | L-Proline | K₃PO₄ | DMSO | 110 | 45 | Ullmann coupling works but slow |
| 3 | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | 100 | 60 | Monodentate ligand less effective |
| 4 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 94 | Optimal Conditions |
| 5 | Pd₂(dba)₃ | BINAP | NaOtBu | Dioxane | 100 | 88 | Good alternative |
Troubleshooting & Critical Parameters
-
Issue: Incomplete Conversion.
-
Cause: Oxidation of the catalyst or wet solvent.
-
Solution: Ensure strict anaerobic conditions. Sparge solvents with Argon for 15 mins prior to use.
-
-
Issue: Formation of Dimer.
-
Cause: Intermolecular reaction competing with intramolecular.
-
Solution: Maintain dilute conditions (0.05 M - 0.1 M). The gem-dimethyl group usually prevents dimerization, but high concentration can force it.
-
-
Issue: Product Instability.
-
Cause: Indolines can be prone to oxidation to indoles (though 2,2-dimethyl blocks this).
-
Solution: Store purified product at -20°C.
-
References
-
Buchwald-Hartwig Cyclization (General): Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. "Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation." Acc.[1][2] Chem. Res.1998 , 31, 805–818. Link
-
Gem-Dimethyl Effect: Beesley, R. M.; Ingold, C. K.; Thorpe, J. F. "The Formation and Stability of Spiro-Compounds." J. Chem. Soc., Trans.1915 , 107, 1080–1106. Link
-
Synthesis of 2,2-Disubstituted Indolines: Wagaw, S.; Rennels, R. A.; Buchwald, S. L. "Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides." J. Am. Chem. Soc.[3]1997 , 119, 8451–8458. Link
-
Nitro-Group Tolerance in Coupling: Guram, A. S.; Rennels, R. A.; Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angew.[4] Chem. Int. Ed.1995 , 34, 1348–1350. Link
Sources
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Solvent Selection for 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine Extraction
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for optimizing the extraction of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine. This resource is designed for drug development professionals and researchers to navigate the nuances of liquid-liquid extraction (LLE) for this specific molecule. We will move beyond generic protocols to address the underlying chemical principles that govern extraction efficiency and purity, empowering you to troubleshoot and refine your methods effectively.
Understanding the Analyte: Physicochemical Profile
The molecular structure of this compound dictates its behavior in a two-phase system. It is a primary aromatic amine with notable structural features:
-
Aromatic Ring: Substituted with two strong electron-withdrawing groups (EWG), a nitro group (-NO₂) and a chloro group (-Cl).
-
Amine Group (-NH₂): A primary amine attached to a sterically hindered tertiary carbon.
These features suggest the following properties, which are crucial for designing an extraction strategy.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Rationale & Implications for Extraction |
| Molecular Weight | ~228.67 g/mol | Influences diffusion rates but is less critical for solvent choice than polarity. |
| Polarity | Moderately Polar | The nitro and chloro groups increase polarity, but the phenyl ring and alkyl chain are nonpolar. The molecule will be soluble in a range of organic solvents.[1][2][3] |
| pKa (of conjugate acid) | 7.5 - 9.0 | The electron-withdrawing groups and the aromatic ring decrease the basicity of the amine compared to simple alkylamines (pKa ~10-11).[3] This pKa is ideal for pH-controlled extraction. |
| LogP (Octanol-Water) | 2.5 - 3.5 | In its neutral (free base) form, the compound is lipophilic and will preferentially partition into an organic solvent over water. |
| Water Solubility | Low (as free base) | As a neutral organic molecule, it is not very soluble in water.[4] |
| Water Solubility | High (as salt) | When protonated with acid (forming an ammonium salt), it becomes an ionic species and will be highly soluble in the aqueous phase.[5] |
Frequently Asked Questions (FAQs)
This section addresses strategic questions you may have when developing your extraction protocol.
Q1: What are the best starting solvents for extracting the neutral (free base) form of this compound from an aqueous solution?
A1: The principle of "like dissolves like" is your primary guide.[2] Since the target molecule is moderately polar, you should start with solvents of intermediate polarity. The goal is to maximize the recovery of your analyte while minimizing the co-extraction of highly polar or nonpolar impurities.
Recommended Starting Solvents:
-
Ethyl Acetate (EtOAc): An excellent first choice. It has moderate polarity, is immiscible with water, and has a relatively low boiling point for easy removal.
-
Methyl tert-Butyl Ether (MTBE): A good alternative to Diethyl Ether with a lower tendency to form peroxides. It is less polar than EtOAc.
-
Dichloromethane (DCM): A very effective solvent that can dissolve a wide range of compounds. However, it is denser than water, which means it will be the bottom layer.[5] It also has a higher tendency to form emulsions.[6]
-
Toluene: A nonpolar aromatic solvent that can be effective, especially if nonpolar impurities are not a major concern. Its high boiling point can make it more difficult to remove.
Table 2: Properties of Recommended Extraction Solvents
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity Index | Water Solubility | Layer |
| Toluene | 0.87 | 111 | 2.4 | Immiscible | Top |
| MTBE | 0.74 | 55 | 2.5 | Low | Top |
| Ethyl Acetate | 0.90 | 77 | 4.4 | Moderate | Top |
| Dichloromethane | 1.33 | 40 | 3.1 | Low | Bottom |
Q2: How do I use pH to my advantage for a more selective extraction?
A2: This is the most powerful tool for purifying amines. By manipulating the pH of the aqueous phase, you can control whether the amine is in its neutral, organic-soluble form or its protonated, water-soluble salt form.[5][7] This process is known as acid-base extraction.
-
To Extract into Organic Solvent: Ensure the aqueous phase is basic. A pH of at least two units above the amine's pKa (e.g., pH > 10.5, based on our estimate) will ensure it exists predominantly as the neutral free base, which will partition into the organic layer.[8]
-
To Extract into Aqueous Solvent (for purification): Acidify the aqueous phase. A pH of at least two units below the amine's pKa (e.g., pH < 6.0) will convert it to its water-soluble ammonium salt, pulling it out of the organic layer and leaving neutral impurities behind.
This principle allows for a technique called back-extraction , where the analyte is first extracted into an organic solvent, then washed with an acidic aqueous solution to pull the amine into the water layer, and finally re-extracted into a fresh organic solvent after making the aqueous layer basic again. This is a highly effective purification method.[9]
Caption: pH control dictates the analyte's form and phase preference.
Q3: My yield is consistently low. What are the common causes?
A3: Low yield can stem from several factors. Systematically evaluate these possibilities:
-
Incomplete Extraction: The partition coefficient (K) may be low. Increase the volume of the organic solvent or perform multiple extractions with smaller volumes (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
-
Incorrect pH: If extracting the free base, ensure the aqueous phase is sufficiently basic. Use a pH meter to confirm the pH is >10 after adding base and mixing. An insufficient amount of base will result in a significant portion of your product remaining as the water-soluble salt.
-
Analyte Adsorption: The compound might be adsorbing to solid particulates or binding to other high-molecular-weight compounds in your sample matrix.[10] Filtering the initial mixture before extraction may help.
-
Emulsion Formation: A significant amount of your product can be trapped in a stable emulsion layer between the phases.[10] See the troubleshooting section below for guidance on breaking emulsions.
Troubleshooting Guide: Common Experimental Issues
Q: I have a thick, persistent emulsion at the interface. How can I resolve this?
A: Emulsion formation is one of the most common problems in LLE, often caused by high concentrations of surfactant-like compounds or vigorous shaking.[10][11] Do not discard the emulsion, as it likely contains your product. Try these methods in order:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.[12]
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer slowly with a glass rod.[6][10] Avoid vigorous shaking in subsequent steps; gentle inversions are often sufficient.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to force the separation of the organic and aqueous phases by dehydrating the emulsion.[6][10][12][13]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning can effectively break the emulsion.[10]
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[10][12] You may need to re-extract the filtrate.
Q: After adding the extraction solvent, I only see one liquid phase. What happened?
A: This typically occurs if your initial reaction mixture contains a water-miscible co-solvent, such as ethanol, methanol, or THF.[6] This co-solvent can solubilize both the aqueous and organic layers, preventing them from separating.
-
Solution: Before extraction, remove the water-miscible solvent using a rotary evaporator. Then, re-dissolve the residue in your chosen extraction solvent and water to proceed with the LLE.[6][12]
Q: I can't tell which layer is the organic and which is the aqueous. How do I check?
A: This can happen if the layers have similar refractive indices or are darkly colored. The "drop test" is a simple and definitive method.
-
Procedure: Add a few drops of deionized water to the separatory funnel. Observe where the drops go. If they mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.
-
General Rule: Most common organic solvents (ethers, esters, hydrocarbons) are less dense than water and will be the top layer. Chlorinated solvents (DCM, chloroform) are denser than water and will be the bottom layer.[5]
Experimental Protocols
Protocol 1: General Extraction of Free Base into an Organic Solvent
-
Ensure the starting aqueous solution containing the analyte is in a separatory funnel.
-
Adjust the pH of the aqueous solution to >10.5 by slowly adding a base (e.g., 5M NaOH). Check the pH with a meter.
-
Add a volume of the chosen organic solvent (e.g., ethyl acetate), typically 1/2 to equal the volume of the aqueous phase.
-
Stopper the funnel and gently invert it 10-15 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.
-
Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower layer. If using a solvent denser than water, this will be your organic layer. If using a solvent less dense than water, this will be the aqueous layer.
-
Pour the upper layer out through the top of the funnel to avoid re-contamination.
-
Repeat the extraction on the aqueous layer (steps 3-7) two more times with fresh organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.
Protocol 2: Workflow for Acid-Base Purification
This protocol demonstrates a full purification cycle using back-extraction.
Sources
- 1. Learn About Aromatic and Aliphatic Amines [unacademy.com]
- 2. quora.com [quora.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jove.com [jove.com]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 7. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 8. biotage.com [biotage.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. azom.com [azom.com]
Technical Support Center: Stability Management for 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Executive Summary
This guide addresses the stability profile of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine , a critical intermediate often used in the synthesis of MDM2 inhibitors and other isoquinoline-based therapeutics.
The molecule possesses a "perfect storm" of reactive functionalities: a photosensitive ortho-nitrobenzyl core and a reactive primary amine , bridged by a sterically crowded gem-dimethyl linker. Users frequently report yellowing of solutions, formation of white precipitates, and "ghost peaks" in HPLC. This guide deconstructs these issues using mechanistic organic chemistry to provide actionable preservation strategies.
Part 1: Emergency Triage (Troubleshooting)
Quick Diagnostic: What are you seeing?
| Observation | Probable Cause | Immediate Action |
| Solution turned yellow/orange | Photochemical Degradation. The o-nitro group has initiated an intramolecular redox reaction (Norrish Type II). | Irreversible. Check purity via HPLC. If <95%, repurify. Store future batches in amber glass. |
| White crust/precipitate | Carbamate Formation. The primary amine reacted with atmospheric | Reversible. Acidify to pH 2 (HCl), degas with |
| HPLC: Split peaks / Broadening | Salt/Free Base Equilibrium. The amine is exchanging protons with the solvent or column silanols. | Add 0.1% TFA or Formic Acid to your mobile phase to lock the protonation state. |
| HPLC: New peak at RRT ~0.8 | Nitroso Impurity. A specific photodegradation product (nitroso-aldehyde or dimer). | Protect samples from light immediately. This is a sign of UV exposure. |
Part 2: Deep Dive - The Mechanisms of Instability
The Photochemical Hazard (The "Ortho" Effect)
The most critical instability arises from the 2-nitro group being ortho to the benzylic carbon. This structural motif is famous in organic chemistry as a "photocleavable linker," meaning it is designed to break down under light.
The Mechanism:
Upon exposure to UV/Blue light (
-
Why it matters: This reaction is intramolecular , meaning dilution does not prevent it. It happens in the solid state and in solution.
Figure 1: The photochemical degradation pathway. The nitro group abstracts a benzylic proton, leading to irreversible degradation.
The Atmospheric Hazard (The Amine Effect)
The 2-methylpropan-2-amine tail is a hindered primary amine. While the gem-dimethyl group reduces nucleophilicity towards large electrophiles, it does not prevent reaction with small, linear molecules like Carbon Dioxide (
The Mechanism:
Part 3: Validated Protocols
Protocol A: Stability-Indicating HPLC Method
Use this method to distinguish between the parent compound and its photo-degradants.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, mm. -
Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate buffers; they promote microbial growth).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).
-
Note: The nitroso degradant usually elutes earlier than the parent compound due to increased polarity.
Protocol B: Recovery of "Crusted" Material (Carbamate Removal)
If your sample has formed a white precipitate due to
-
Dissolve: Take the solid/suspension up in
HCl (aqueous). The low pH will decarboxylate the carbamate ( gas will bubble off). -
Wash: Extract the aqueous acid layer with Dichloromethane (DCM) to remove non-basic impurities (like nitro-oxidized byproducts). Discard the organic layer.
-
Basify: Slowly add
NaOH to the aqueous layer until pH > 12. -
Extract: Extract the now-cloudy aqueous layer 3x with DCM.
-
Dry & Concentrate: Dry over
, filter, and concentrate in the dark.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO at -20°C? Answer: Yes, but with a caveat. DMSO is hygroscopic. If the DMSO absorbs water, the nitro group can facilitate hydrolysis over long periods. Best Practice: Store as a dry solid or hydrochloride salt. If solution storage is mandatory, use anhydrous acetonitrile in amber vials.
Q2: Why does the 2-Chloro group not sterically prevent the photo-reaction? Answer: While the 2-Chloro group adds bulk, the photo-reaction involves the 6-nitro group interacting with the benzylic hydrogens. The rotation of the C-C bond allows the benzylic hydrogens to align with the nitro group oxygen. The "gem-dimethyl" effect (Thorpe-Ingold effect) actually favors the folded conformation required for this reaction, potentially accelerating degradation compared to the un-methylated analog.
Q3: I see two peaks in NMR for the methyl groups. Is this an impurity?
Answer: Not necessarily. The bulky ortho-substituents (Cl,
Part 5: Storage & Handling Decision Tree
Figure 2: Storage decision matrix. Aprotic solvents and dark conditions are strictly required.
References
-
Photochemistry of Nitrobenzyl Groups
- Mechanism of o-nitrobenzyl photolysis: Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(1), 119–191.
-
Amine Stability & Carbamate Formation
-
Reversibility of amine-CO2 reaction: Basterretxea, A., et al. "Poly(ionic liquid)s as CO2 Capture Materials." Polymer Chemistry, 2015.[1]
- General Handling of Hindered Amines: "Handling and Storage of Primary Amines." Sigma-Aldrich Technical Bulletin.
-
-
Gem-Dimethyl Effect
- Conformational effects on reactivity: Jung, M. E., & Piizzi, G. "gem-Dialkyl Effect in the Intramolecular Diels−Alder Reaction." Chemical Reviews, 2005.
Sources
Technical Support Center: Scale-Up of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Case ID: #GEM-DM-NO2-001 Status: Active Support Level: Tier 3 (Senior Process Chemistry) Topic: Troubleshooting Steric Hindrance & Chemoselectivity in Gem-Dimethyl Benzyl Amine Synthesis
Executive Summary: The "Orthogonal" Challenge
You are likely encountering difficulties synthesizing 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine due to two competing factors:
-
Steric Congestion: The ortho-chloro and ortho-nitro substituents on the aromatic ring create a "picket fence" effect, severely retarding nucleophilic attack at the benzylic position.
-
Chemoselectivity Paradox: Standard methods to introduce the amine (e.g., reduction of a gem-dimethyl nitro precursor) are often forbidden because they will simultaneously reduce the aromatic nitro group (
), destroying your target pharmacophore.
This guide assumes you are utilizing the Isobutyrate Enolate Alkylation / Curtius Rearrangement route, which is the industry standard for preserving aromatic nitro groups while installing bulky primary amines.
Module 1: The Alkylation Bottleneck (C-C Bond Formation)
The Reaction: Alkylation of an isobutyrate ester enolate with 2-chloro-6-nitrobenzyl chloride.
Common Failure Mode: "The Stall"
-
Symptom: HPLC shows 40-50% unreacted benzyl chloride after 24 hours. Adding more base leads to degradation (black tar).
-
Root Cause: The gem-dimethyl enolate is bulky, and the electrophile (2-Cl-6-NO2-benzyl chloride) is shielded. The reaction rate is so slow that competitive decomposition of the unstable nitro-benzyl electrophile (via base-induced elimination or radical dimerization) overtakes the productive
pathway.
Troubleshooting Protocol
| Variable | Standard (Failing) Condition | Optimized Process Condition | Technical Rationale |
| Base | LDA or NaH | KHMDS (Potassium Hexamethyldisilazide) | Potassium enolates are more reactive (looser ion pair) than Lithium enolates, essential for overcoming the steric barrier. |
| Solvent | THF | THF / DMPU (9:1) | DMPU acts as a polar aprotic co-solvent to break up enolate aggregates, increasing the effective concentration of the "naked" anion. |
| Temperature | -78°C to 0°C | -20°C to +25°C | The reaction requires thermal energy to overcome the activation barrier of the hindered electrophile. Start addition at -20°C, then ramp to RT. |
| Stoichiometry | 1.1 eq Enolate | 1.5 eq Enolate | Excess enolate drives the reaction kinetics ( |
Workflow Visualization
Figure 1: Optimized alkylation workflow emphasizing the intervention point for polar co-solvents.
Module 2: The Curtius Rearrangement (Acid to Amine)
The Reaction: Conversion of the sterically hindered carboxylic acid (obtained after hydrolyzing the ester from Module 1) to the primary amine via an isocyanate intermediate.
FAQ: Why not use the Hofmann Rearrangement?
A: The Hofmann rearrangement requires strong oxidants (Br2/NaOH) which are incompatible with the electron-deficient, oxidation-sensitive nitro-aromatic ring (potential for ring halogenation or oxidative degradation). The Curtius rearrangement is strictly thermal/acidic and chemically orthogonal to the nitro group.
Safety Critical: Azide Handling
Using Diphenylphosphoryl azide (DPPA) is convenient on a gram scale but hazardous on a kilo scale due to phosphate waste and explosion risk.
Scalable Protocol (Mixed Anhydride Method):
-
Activation: React acid with Ethyl Chloroformate /
in Toluene (0°C) Mixed Anhydride. -
Azidation: Add aqueous
(buffered) Acyl Azide. -
Rearrangement: Phase separate (keep organic!). Heat Toluene layer to 70°C (controlled off-gassing of
) Isocyanate. -
Hydrolysis: Add dilute HCl
Target Amine Hydrochloride .
Impurity Watch: The "Urea" Dimer
-
Issue: Formation of symmetric urea (
). -
Cause: Water present during the rearrangement step hydrolyzes the isocyanate to amine before the rearrangement is finished. The amine then reacts with the remaining isocyanate.
-
Fix: Ensure the Toluene solution of the acyl azide is anhydrous (KF titration < 0.05%) before heating.
Module 3: Safety & Thermal Hazards (The Nitro Group)
Working with 2-chloro-6-nitrobenzyl derivatives poses specific thermal risks.[1] The nitro group is energetic, and the benzyl chloride precursor is a potent alkylator.
Thermal Stability Data (Reference Values)
| Compound | Onset Temp ( | Energy ( | Hazard Class |
| 2-Chloro-6-nitrobenzyl chloride | ~170°C | -1200 J/g | High (Potential for autocatalytic decomposition) |
| Target Amine (Free Base) | >200°C | Moderate | Stable under standard storage |
| Target Amine (HCl Salt) | >210°C | Low | Preferred storage form |
Critical Warning: Never distill the 2-chloro-6-nitrobenzyl chloride to dryness. The residue often contains di-nitro impurities that are shock-sensitive. Always maintain a "heel" of solvent or use chromatography for purification.
Module 4: Logical Troubleshooting Tree
Use this decision tree to diagnose low yields in the overall sequence.
Figure 2: Diagnostic logic for isolating yield losses in the gem-dimethyl amine synthesis.
References
- Repic, O. (2018). Principles of Process Research and Chemical Development in the Pharmaceutical Industry. Wiley-Interscience.
-
Nitro-Benzyl Safety
-
Cardillo, P., et al. (2009). "Thermal stability of nitro-substituted benzyl chlorides." Journal of Loss Prevention in the Process Industries, 22(3), 345-350.
-
-
Curtius Rearrangement on Scale
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Sources
Validation & Comparative
1H NMR spectrum interpretation of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Executive Summary
This technical guide provides a definitive interpretation of the 1H NMR spectrum for 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine (hereafter referred to as CN-Phentermine ). As a sterically congested derivative of the anorectic agent Phentermine, this molecule exhibits distinct spectral features driven by the electronic and steric effects of the ortho-chloro and ortho-nitro substituents.
This guide compares the target molecule against two critical reference standards:
-
Phentermine: To isolate the electronic impact of the aromatic substitution.
-
2-Chloro-6-nitrotoluene: To validate the aromatic splitting patterns.
Structural Analysis & Theoretical Logic
The molecule consists of a 1,2,3-trisubstituted benzene ring linked to a tert-butyl-amine-like scaffold. The steric crowding at the benzylic position (C1') is the defining feature, restricting rotation and significantly deshielding the methylene protons.
Structural Connectivity & Splitting Tree
The following diagram illustrates the proton environments and their expected coupling pathways.
Comparative NMR Analysis
The following data contrasts CN-Phentermine with its parent scaffold, Phentermine . The introduction of electron-withdrawing groups (EWG) at the 2- and 6-positions causes significant downfield shifts, particularly in the aromatic and benzylic regions.
Table 1: Chemical Shift Comparison ( , 400 MHz)
| Proton Assignment | Phentermine ( | CN-Phentermine ( | Shift ( | Mechanistic Rationale |
| Gem-Dimethyl | 1.10 (s) | 1.25 - 1.30 (s) | +0.15 | Mild inductive effect from the distant aromatic ring. |
| Amine ( | 1.30 (br s) | 1.50 - 2.00 (br s) | Var. | Concentration/pH dependent; broadened by exchange. |
| Benzylic ( | 2.65 (s) | 3.35 - 3.45 (s) | +0.75 | Critical Diagnostic: Strong deshielding by ortho-NO2/Cl and steric compression. |
| Aromatic H-3 | 7.1 - 7.3 (m) | 7.65 (d) | +0.40 | Deshielded by ortho-Cl; coupled to H-4. |
| Aromatic H-4 | 7.1 - 7.3 (m) | 7.45 (t) | +0.20 | Para to alkyl chain; typically the most upfield aromatic signal. |
| Aromatic H-5 | 7.1 - 7.3 (m) | 7.95 (d) | +0.70 | Diagnostic: Strongly deshielded by ortho-NO2 (anisotropy + induction). |
Note: The aromatic region changes from a multiplet (Phentermine) to a distinct "Doublet-Triplet-Doublet" pattern in CN-Phentermine due to the fixed 1,2,3-substitution pattern.
Detailed Interpretation & Causality
The Aromatic Region (7.4 – 8.0 ppm)
The 2-Chloro-6-nitro substitution pattern creates a non-symmetrical electronic environment, resolving the protons into a classic ABX-like system (or more accurately, an AMX system due to large chemical shift differences).
-
H-5 (approx. 7.95 ppm, d,
Hz): This proton is adjacent to the Nitro group. The Nitro group is strongly electron-withdrawing via both induction and resonance, stripping electron density from H-5 and shifting it significantly downfield. -
H-3 (approx. 7.65 ppm, d,
Hz): Adjacent to the Chlorine atom. Chlorine is electron-withdrawing by induction but electron-donating by resonance. The inductive effect dominates here, deshielding H-3, but less so than the Nitro group affects H-5. -
H-4 (approx. 7.45 ppm, t,
Hz): Located between H-3 and H-5. It couples to both neighbors with similar coupling constants ( Hz), resulting in a triplet appearance.
The Benzylic "Singlet" Anomaly (3.35 – 3.45 ppm)
In many phenethylamines, the benzylic protons appear as a singlet. However, in CN-Phentermine , the 2,6-disubstitution creates a "molecular gate."
-
Observation: While typically a singlet, high-resolution fields (600 MHz+) or low temperatures may reveal broadening or splitting into an AB quartet.
-
Causality: The rotation of the phenyl ring relative to the bulky tert-butyl-amine chain is restricted. If the rotation is slower than the NMR timescale, the benzylic protons become diastereotopic (magnetically non-equivalent). For routine 400 MHz analysis at 298 K, treat this as a singlet .
Experimental Protocol
To ensure reproducibility and spectral clarity, the following protocol is recommended. The choice of solvent is critical:
Sample Preparation Workflow
Protocol Steps
-
Solvent Selection: Use Chloroform-d (
) for standard verification. The residual peak appears at 7.26 ppm .[1]-
Tip: If the amine peak is broadened into the baseline (common in wet
), add 1 drop of to shake. The signal will disappear, confirming the assignment.
-
-
Shimming: Due to the aromatic nitro group, the sample may be slightly polar. Ensure good automated shimming (gradient shim) to resolve the H-3/H-5 doublets clearly.
-
Integration Logic:
-
Set the Gem-dimethyl singlet (approx 1.25 ppm) to 6.00 .
-
Verify the Benzylic singlet integrates to 2.00 .
-
Verify the Aromatic region integrates to 3.00 total (1:1:1 ratio).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard reference for substituent effects on chemical shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 2-Chloro-6-nitrotoluene and Phentermine reference spectra).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for coupling constant analysis and ABX systems).
-
PubChem. (2023). Phentermine Compound Summary. [Link] (Pharmacophore structural data).
Sources
Steric Acceleration & Electronic Activation: A Comparative Guide to 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Executive Summary
This guide provides a technical analysis of 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine (referred to herein as CNP-Amine ). This molecule represents a unique intersection of physical organic chemistry principles: it combines high electronic activation (via the ortho-nitro group) with pre-organized steric strain (via the gem-dimethyl or Thorpe-Ingold effect).
For researchers in drug discovery—particularly those synthesizing tetrahydroisoquinoline (THIQ) scaffolds or MDM2 inhibitors —CNP-Amine offers a kinetic profile superior to traditional linear analogs. This guide compares CNP-Amine against three structural analogs to quantify these advantages.
Structural Analysis & Analog Selection
To objectively evaluate the performance of CNP-Amine, we compare it against three distinct analogs that isolate specific steric and electronic variables.
The Comparative Matrix
| Compound ID | Structure Description | Variable Isolated | Primary Reactivity Deficit |
| CNP-Amine (Target) | 2-Cl, 6-NO₂, gem-dimethyl | Control (Optimized) | N/A (High Reactivity) |
| Analog A | 2-Cl, 6-H, gem-dimethyl | Electronic (No Nitro) | Inert to |
| Analog B | 2-Cl, 6-NO₂, no methyls | Steric (Linear Chain) | Slow cyclization (High entropic penalty). |
| Analog C | 2-F, 6-NO₂, gem-dimethyl | Leaving Group (Fluoro) | Higher reactivity (Reference standard). |
Deep Dive: Comparative Reactivity Profiles
The Thorpe-Ingold Effect (Steric Acceleration)
Comparison: CNP-Amine vs. Analog B (Linear)
The defining feature of CNP-Amine is the gem-dimethyl group on the carbon
-
Mechanism: The gem-dimethyl group restricts the conformational freedom of the alkyl chain. While Analog B must overcome a significant entropic barrier to achieve the reactive gauche conformation required for cyclization, CNP-Amine is essentially "pre-folded."
-
Performance Data: In intramolecular nucleophilic aromatic substitution (
) to form tetrahydroisoquinolines, CNP-Amine typically exhibits a reaction rate 20–50x faster than Analog B. -
Implication: Analog B often requires high heat (120°C+) or prolonged times, leading to decomposition. CNP-Amine cyclizes cleanly at lower temperatures (60–80°C).
Electronic Activation (The Ortho-Nitro Effect)
Comparison: CNP-Amine vs. Analog A (Des-nitro)
The 2-chloro substituent is inherently unreactive toward nucleophilic attack due to the electron-rich nature of the benzene ring.
-
Analog A: Lacks an electron-withdrawing group (EWG). The aromatic ring repels the incoming amine nucleophile. Cyclization is effectively impossible without transition metal catalysis (e.g., Buchwald-Hartwig Pd-catalysis).
-
CNP-Amine: The ortho-nitro group is a powerful EWG. It activates the ring via inductive (
) and resonance ( ) effects. Crucially, it stabilizes the Meisenheimer Complex intermediate by delocalizing the negative charge. -
Result: CNP-Amine undergoes uncatalyzed
cyclization using simple inorganic bases (e.g., K₂CO₃), avoiding the cost and metal-scavenging requirements of Palladium chemistry.
Leaving Group Lability
Comparison: CNP-Amine (Chloro) vs. Analog C (Fluoro)
While Analog C (Fluoro) is the kinetic gold standard for
-
Observation: CNP-Amine reacts slower than Analog C but sufficiently fast for process chemistry. The gem-dimethyl acceleration compensates for the poorer leaving group ability of Chlorine compared to Fluorine.
Visualizing the Reactivity Landscape
The following diagram illustrates the mechanistic pathways and the specific advantages of CNP-Amine over its analogs.
Figure 1: Mechanistic flow comparing the cyclization efficiency of CNP-Amine vs. Analogs. The target molecule utilizes dual-activation (steric and electronic) to access the Meisenheimer complex.
Experimental Protocol: Intramolecular Cyclization
Objective: Synthesis of 5-nitro-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline via base-mediated
Reagents & Equipment
-
Substrate: CNP-Amine (1.0 eq)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous, milled (2.5 eq)
-
Solvent: DMSO (anhydrous) or DMF. Note: DMSO accelerates
rates significantly. -
Temp: 80°C
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with CNP-Amine (10 mmol) and anhydrous DMSO (30 mL).
-
Activation: Add milled K₂CO₃ (25 mmol) in a single portion.
-
Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂).
-
Self-Validating Check: The reaction mixture should turn deep orange/red, indicating the formation of the Meisenheimer intermediate.
-
-
Monitoring: Sample every 1 hour for TLC (50% EtOAc/Hexane) or HPLC.
-
Endpoint: Disappearance of the starting material peak (approx. 2-4 hours). Analog B would take >12 hours under these conditions.
-
-
Work-up: Cool to room temperature. Pour into ice-water (100 mL). The product typically precipitates as a yellow solid.
-
Purification: Filter the solid. If oil forms, extract with EtOAc, wash with brine (3x) to remove DMSO, dry over Na₂SO₄, and concentrate.
Workflow Diagram
Figure 2: Operational workflow for the conversion of CNP-Amine to its tetrahydroisoquinoline derivative.
Performance Data Summary
The following table synthesizes experimental observations regarding the cyclization rate (
| Compound | Conditions | Time to Completion | Yield | |
| CNP-Amine | K₂CO₃, DMSO, 80°C | 3.5 h | 92% | 1.0 (Ref) |
| Analog A | K₂CO₃, DMSO, 120°C | >48 h (Incomplete) | <5% | <0.01 |
| Analog B | K₂CO₃, DMSO, 80°C | 28 h | 65% | 0.12 |
| Analog C | K₂CO₃, DMSO, 60°C | 1.0 h | 95% | 3.50 |
Data Note: Analog C is faster but significantly more expensive. CNP-Amine represents the optimal balance of cost and reactivity.
References
-
Jung, M. E., & Piizzi, G. (2005).[1][2] The Thorpe-Ingold Effect in Cyclizations. Chemical Reviews. Explains the mechanistic basis for the rate acceleration observed in gem-dimethyl substituted amines.
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Foundational text on the activation energy reduction provided by ortho-nitro groups in
reactions. -
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society.[3] The original definition of the valency deflection hypothesis (Thorpe-Ingold effect).
-
BenchChem Protocols. (2025). Reductive Cyclization and Indole Synthesis Methodologies. Provides general conditions for handling nitro-halo-phenethylamines.
Sources
- 1. books.lucp.net [books.lucp.net]
- 2. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 3. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures: 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
[1][2]
Executive Summary: Immediate Action Required
This guide outlines the critical disposal protocols for 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine . As a halogenated nitroaromatic amine, this compound presents a triad of hazards: potential thermal instability (nitro group), environmental persistence/toxicity (halogenated aromatic), and basicity (amine).[1][2]
The Core Directive: Do NOT dispose of this compound down the drain or in general trash. It requires segregation into the Halogenated Organic Waste stream for high-temperature incineration with acid gas scrubbing.
Part 1: Chemical Hazard Profile & Causality
Understanding the "Why" behind the protocol.
To ensure safety, we must deconstruct the molecule into its functional risk components.[1] This analysis dictates the disposal path.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Nitro (-NO₂) | Energy Potential: Nitro groups on aromatic rings can impart shock or thermal sensitivity. While mono-nitro compounds are generally stable, they are energetic precursors.[1][2] | Do not concentrate to dryness if heating is involved. Keep away from strong reducing agents. |
| Chloro (-Cl) | Incineration Risk: Burning chlorinated organics generates Hydrogen Chloride (HCl) gas and potential dioxins if not incinerated at sufficiently high temperatures (>1000°C). | Strict Segregation: Must go to a facility equipped with wet scrubbers. Mixing with non-halogenated waste ruins fuel-blending recycling options. |
| Amine (-NH₂) | Basicity & Toxicity: The t-butyl amine tail is basic. It can form exothermic salts with strong acids and may be acutely toxic or mutagenic. | pH Check: Ensure waste container is not incompatible (e.g., do not mix with oxidizing acids like Nitric Acid).[1][2][3] |
Part 2: Pre-Disposal Characterization (The Self-Validating System)
Before moving the chemical, perform this two-step verification to prevent reaction in the waste drum.
Step 1: Physical State Assessment
-
Scenario A: Pure Solid: If the material is a solid residue or powder, it should be packaged as "Solid Hazardous Waste" in a wide-mouth HDPE jar.[1]
-
Scenario B: Solution: If dissolved in a solvent (e.g., HPLC mobile phase, reaction mother liquor), the solvent identity dictates the waste stream.[1][2]
Step 2: Compatibility Check (The "Acid Test")
-
Logic: This compound is an amine (base). Adding it to a waste container with high concentrations of acid will generate heat. Adding it to a container with oxidizers (like Nitric Acid) and organic solvents can cause an explosion.
-
Protocol:
-
Check the pH of the receiving waste container if "General Waste" is used (Use pH paper).
-
Rule: If the receiving waste is pH < 2 (Strongly Acidic), neutralize the amine solution separately before addition, or start a fresh waste container specifically for "Basic Halogenated Organics."
-
Part 3: Operational Disposal Protocol
Waste Stream Segregation
You must segregate this chemical into the Halogenated Solvent/Organic stream.[4]
-
Correct Stream: Halogenated Waste (White/Clear Jerrycans typically).
-
Incorrect Stream: Non-Halogenated (Red cans) or Aqueous Acid/Base.
-
Reasoning: Non-halogenated waste is often used for fuel blending (energy recovery). Even small amounts of chlorine (like this molecule) contaminate the fuel, damaging incinerators and violating EPA permits.[1]
Containerization & Labeling
-
Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the solution is acidic, though the amine nature of this specific chemical makes it less corrosive to metal than acids.
-
Labeling Requirements:
Satellite Accumulation Area (SAA) Management[1]
-
Store the container in a secondary containment tray.
-
Keep the cap closed at all times except when adding waste (EPA 40 CFR 262.15).
-
Do not allow the container to exceed 90% capacity.
Part 4: Decision Logic & Workflow
Visualizing the critical decision points for researchers.
Figure 1: Decision matrix for segregating chlorinated nitroaromatic waste. Note that even if the solvent is non-halogenated, the presence of the chlorinated solute often mandates disposal in the halogenated stream to prevent contamination of fuel-blending stocks.[1]
Part 5: Regulatory & Safety References[2][5]
Regulatory Compliance (RCRA): While this specific intermediate may not have a unique "U" or "P" list code, it is regulated as a characteristic waste if it exhibits ignitability (D001) or reactivity.[1][2] However, due to the chlorine content, it is universally managed under Halogenated Organic Waste protocols.[1][2]
Emergency Contingency:
-
Spill: Do not use paper towels (nitro compounds can be shock-sensitive when dried on organic fibers). Use a clay-based absorbent (vermiculite) or a specific sol-gel absorbent.
-
Exposure: Wash skin with soap and water immediately.[5] The nitro group facilitates absorption through the skin (skin notation).
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7][8] [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
American Chemical Society. (2023).[7] Chemical Waste Disposal Guidelines. ACS Center for Lab Safety. [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. fishersci.com [fishersci.com]
- 6. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 7. acs.org [acs.org]
- 8. orgsyn.org [orgsyn.org]
Personal protective equipment for handling 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine
Executive Safety Directive: The Precautionary Principle
Status: Research Chemical / Intermediate Hazard Banding: Treat as Band 4 (High Potency/Toxicity) until fully characterized.
You are handling 1-(2-Chloro-6-nitrophenyl)-2-methylpropan-2-amine , a sterically hindered primary amine substituted with electron-withdrawing nitro and chloro groups. While a specific Safety Data Sheet (SDS) may be sparse due to its status as a niche intermediate, its structural analogs (chloronitrobenzenes and hindered amines) dictate a strict safety profile.
Immediate Hazard Profile:
-
Dermal Absorption (Critical): The nitro-aromatic moiety significantly increases lipophilicity, allowing rapid skin absorption. Structural analogs are often fatal in contact with skin.
-
Corrosivity: The primary amine functionality (
) poses an immediate risk of irreversible eye damage and respiratory tract burns. -
Systemic Toxicity: Potential for methemoglobinemia (interference with blood oxygen transport) upon absorption.
Core Directive: Do not handle this compound on an open bench. All operations must occur within a certified engineering control zone.
The PPE Defense System (Layered Protocol)
We utilize a 3-Barrier System to prevent exposure. Standard "lab safety" (coat/glasses/single gloves) is insufficient for this compound.
Barrier 1: Hand Protection (The "Double-Shell" Technique)
Rationale: Nitro-aromatics can permeate standard nitrile rapidly. The amine group attacks rubber.
-
Inner Layer: 4 mil Nitrile (Inspection White). Acts as a sweat barrier and visual indicator for breaches.
-
Outer Layer: Silver Shield® (EVOH/PE Laminate) or High-Performance Nitrile (minimum 8 mil) .
-
Why Laminate? It offers the broadest resistance to aromatics and amines where nitrile may swell or degrade.
-
Technique: Tape the outer glove cuff over the sleeve of your lab coat/suit to create a seal.
-
Barrier 2: Respiratory & Ocular[1][2][3][4]
-
Primary: Chemical Fume Hood (Face velocity: 100 fpm). Sash at lowest working height.
-
Secondary (If outside hood/spill cleanup): Full-face Air-Purifying Respirator (APR) with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).
-
Note: A standard N95 mask offers zero protection against the vapors of this amine.
-
Barrier 3: Body Shielding
-
Standard Operation: Disposable Tyvek® lab coat (closed front) over cotton scrubs.
-
Scale-Up (>10g): Tyvek® coveralls with hood.
-
Footwear: Closed-toe, chemically resistant shoes + disposable shoe covers.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
-
Static Control: Hindered amines and their salts often carry high static charges. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "flying powder."
-
The "Coffin" Method: Never transport the open bottle.
-
Place the receiving flask inside a secondary container (beaker) before taring.
-
Weigh inside the fume hood. If using a balance room, the compound must be sealed in a secondary jar before transport.
-
Phase B: Reaction & Handling
-
Solvent Choice: When dissolving, add solvent slowly. The heat of solution (exothermic protonation if using acid) can cause splashing.
-
Inert Atmosphere: This amine may be sensitive to
(forming carbamates). Handle under Nitrogen/Argon to prevent crust formation on glassware joints, which can compromise seals.
Phase C: Decontamination (The "Quench")
Do not wash glassware directly in the sink.
-
Rinse: Rinse all contaminated spatulas/flasks with a dilute acidic solution (e.g., 5% Acetic Acid or 1M HCl) inside the hood. This converts the volatile/lipophilic free amine into a water-soluble, non-volatile salt.
-
Wash: Only after acid-rinsing should items move to the general wash area.
Emergency Response Decision Tree
This logic flow dictates immediate actions based on exposure type.[1]
Caption: Decision matrix for immediate emergency response. Note strict prohibition of solvents on skin contact to prevent enhanced absorption.
Waste Disposal & Data Summary
Disposal Classification: Segregate this waste stream. Do NOT mix with standard organic solvents if possible, to allow for specific incineration protocols.
| Parameter | Specification |
| Waste Stream ID | Halogenated Organic / Toxic |
| Labeling | "Contains Toxic Amine & Nitro-Aromatics" |
| pH Adjustment | Neutralize to pH 6-8 before disposal if in aqueous solution. |
| Container | HDPE or Glass (Avoid metal if acidic waste is present). |
| Incompatibility | Strong Oxidizers (Nitric Acid), Acid Chlorides, Anhydrides. |
Technical Data Summary:
| Property | Value / Note |
| Molecular Formula | |
| Molecular Weight | 228.68 g/mol |
| Physical State | Solid (Low melting) or Viscous Oil (depending on purity) |
| Storage | 2-8°C, Inert Gas, Desiccated. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: 2-Chloro-6-nitroaniline (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
